molecular formula C21H14N2O4 B244581 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Número de catálogo B244581
Peso molecular: 358.3 g/mol
Clave InChI: HIPHFIOQEHVEOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment.

Mecanismo De Acción

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of EGFR, which is a receptor tyrosine kinase that is overexpressed in many types of cancer. EGFR plays a key role in the growth and survival of cancer cells. By inhibiting EGFR activity, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to enhance the anti-tumor immune response by increasing the activity of natural killer cells and T cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. It also has a high degree of selectivity for EGFR, which reduces the risk of off-target effects. However, one limitation is that N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide can be toxic to normal cells at high concentrations, which can limit its clinical application.

Direcciones Futuras

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential use in combination with other targeted therapies or immunotherapies. Another direction is to explore its potential use in other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, further studies are needed to optimize the dosing and delivery of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide to minimize toxicity and maximize efficacy.
Conclusion:
In conclusion, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a small molecule inhibitor of EGFR that has shown promise for its potential use in cancer treatment. Its mechanism of action involves the inhibition of downstream signaling pathways that promote cancer cell growth and survival. While it has advantages in lab experiments, such as its high degree of selectivity, it also has limitations, such as toxicity to normal cells. Future research directions include investigating its use in combination with other therapies and exploring its potential use in other types of cancer.

Métodos De Síntesis

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps. The starting material is 2-amino-5-bromobenzoic acid, which is reacted with 2-hydroxybenzyl alcohol to form the corresponding ester. This ester is then reacted with 2-amino-3-bromobenzoxazole to form the desired product, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide.

Aplicaciones Científicas De Investigación

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.

Propiedades

Fórmula molecular

C21H14N2O4

Peso molecular

358.3 g/mol

Nombre IUPAC

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H14N2O4/c24-20(13-8-9-18-19(11-13)26-12-25-18)22-15-5-3-4-14(10-15)21-23-16-6-1-2-7-17(16)27-21/h1-11H,12H2,(H,22,24)

Clave InChI

HIPHFIOQEHVEOK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

SMILES canónico

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.